1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol
CAS No.:
Cat. No.: VC20022754
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClN2O |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
| Standard InChI Key | MUGSUPGCCJLRKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Molecular Characterization
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is 2-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-ol, reflecting its substitution pattern. The pyrazole core consists of nitrogen atoms at positions 1 and 2, with hydroxyl (-OH), 4-chlorophenyl, and phenyl groups at positions 3, 1, and 5, respectively . The planar aromatic system allows for π-π stacking interactions, while the hydroxyl group facilitates hydrogen bonding, critical for biological activity .
Molecular Formula and Physicochemical Properties
The molecular formula C15H11ClN2O corresponds to a molecular weight of 270.71 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.4 |
These properties derive from computational models, as experimental data remain limited .
Spectroscopic and Chromatographic Identifiers
Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 270.71, consistent with the molecular weight .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is synthesized via cyclocondensation reactions. A representative pathway involves:
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Claisen-Schmidt Condensation: 4-Chlorophenylhydrazine reacts with β-keto esters to form pyrazolone intermediates.
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Vilsmeier-Haack Reaction: Introduction of aldehyde groups at position 4 using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
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Schiff Base Formation: Reaction with sulfonamide derivatives in glacial acetic acid yields functionalized analogs .
Key Reaction Equation:
Yields typically range from 65–75%, with purity confirmed via HPLC (>95%) .
Structural Modifications and Derivatives
Recent studies focus on substituting the hydroxyl group to enhance bioavailability:
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Acylation: Reaction with acetyl chloride produces 5-acetoxy derivatives.
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Alkylation: Methylation using iodomethane yields 5-methoxy analogs .
These modifications improve metabolic stability while retaining core pharmacological activity .
Crystallographic and Conformational Analysis
Single-Crystal X-ray Diffraction (SCXRD)
A monoclinic crystal system (space group P21/n) was reported for a structurally analogous compound, 1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol, with unit cell parameters:
The pyrazole ring exhibits planarity (r.m.s. deviation < 0.035 Å), with dihedral angles of 29.41° (chlorophenyl) and 37.01° (phenyl) relative to the central ring .
Hydrogen Bonding and Supramolecular Assembly
Intermolecular N—H⋯N hydrogen bonds (2.89 Å) form C(5) chains along the b-axis, stabilizing the crystal lattice . These interactions are critical for co-crystallization with target proteins in drug design .
Pharmacological and Biological Activities
Antimicrobial Efficacy
Derivatives of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The chloro substituent enhances membrane permeability by increasing lipophilicity .
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, mediated by apoptosis induction via caspase-3 activation .
Computational and ADMET Profiling
Molecular Dynamics Simulations
MD simulations (100 ns) indicate stable binding to the COX-2 active site, with a root-mean-square deviation (RMSD) < 2.0 Å .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB Permeability | No (logBB < -1) |
| CYP2D6 Inhibition | Non-inhibitor |
| Hepatotoxicity | Low risk |
| Ames Mutagenicity | Negative |
These predictions suggest favorable pharmacokinetics but limited central nervous system (CNS) penetration .
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